molecular formula C18H17ClN4O B11142802 2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B11142802
M. Wt: 340.8 g/mol
InChI Key: CQGPAHFKARXEST-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with a 4-chlorophenyl group at position 5 and a methyl group at position 2. The acetamide linker connects the pyrazole to a pyridin-2-ylmethyl moiety. Such structural motifs are common in enzyme inhibitors (e.g., MAO, cholinesterase) or receptor ligands (e.g., FPR agonists) .

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H17ClN4O/c1-12-16(10-17(24)21-11-15-4-2-3-9-20-15)18(23-22-12)13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,21,24)(H,22,23)

InChI Key

CQGPAHFKARXEST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)Cl)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

    Substitution with Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of a chlorophenyl halide in the presence of a base.

    Attachment of Pyridinylmethyl Group: The pyridinylmethyl group can be attached through a nucleophilic substitution reaction using a pyridinylmethyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Pyridinylmethyl halide in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[5-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOL-4-YL]-N-[(PYRIDIN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Acetamides

(a) 2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide
  • Structural Difference : The acetamide nitrogen is substituted with a pyridin-2-yl ethyl group instead of pyridin-2-ylmethyl.
  • Implications : The extended ethyl spacer may alter binding affinity or metabolic stability compared to the target compound .
(b) 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide
  • Structural Features: Contains a cyano group at position 3 and a 2-chloroacetamide linker.
  • Application : Intermediate in synthesizing Fipronil derivatives (insecticides), indicating divergent biological targets compared to the target compound .

Heterocyclic Acetamides with Enzyme Inhibitory Activity

(a) N-[5-(Acetyloxy)-2-(4-chlorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]quinoxalin-7-yl]acetamide
  • Activity : Potent MAO-A inhibitor (IC₅₀ = 0.028 mM) with 50-fold selectivity over MAO-B.
  • Comparison: The fused quinoxaline system likely enhances target specificity, whereas the target compound’s pyridine group may favor interactions with different enzymes .
(b) Safinamide and Milacemide Derivatives
  • Activity : MAO-B inhibitors used in Parkinson’s disease (PD).
  • Structural Contrast : These compounds lack the pyrazole core but share acetamide linkers, suggesting the target compound’s pyrazole may confer unique binding modes .

FPR Agonists with Pyridazinone Cores

  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
  • Activity : Specific FPR2 agonist activating calcium mobilization in neutrophils.
  • Comparison: Replacement of pyridazinone with pyrazole in the target compound may shift receptor selectivity or potency .

Triazole/Oxadiazole-Linked Acetamides

  • Example : 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide
  • Features : Contains a 1,3,4-oxadiazole thione and nitro group.
  • Implications : The electron-withdrawing nitro group may reduce solubility compared to the target compound’s chlorophenyl and pyridine groups .

Patent Derivatives with Varied Substituents

  • Example : N-(6-Ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide
  • Structure : Benzothiazole replaces pyrazole, with an ethoxy group.
  • Potential Use: Likely targets different pathways (e.g., kinase inhibition) due to benzothiazole’s prevalence in anticancer agents .

Data Table: Key Structural and Functional Comparisons

Compound Class Example Structure Key Features Biological Activity Reference
Pyrazole Acetamide (Target) Pyrazole + 4-chlorophenyl + pyridin-2-ylmethyl Lipophilic, hydrogen-bonding motifs Enzyme inhibition (hypothesized)
MAO Inhibitors Quinoxaline-fused pyrazole + acetamide MAO-A selectivity IC₅₀ = 0.028 mM (MAO-A)
FPR Agonists Pyridazinone + bromophenyl + methoxybenzyl FPR2 specificity Calcium mobilization
Triazole/Oxadiazole Derivatives Oxadiazole thione + nitro group Electron-withdrawing groups Antiproliferative (in vitro)
Insecticide Intermediates Pyrazole + cyano + 2-chloroacetamide Fipronil synthesis N/A

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